1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
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Overview
Description
The name “1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine” suggests that this compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(3-Hydroxyphenyl)” part indicates a phenyl (benzene) ring with a hydroxy (-OH) group at the 3rd position is attached to one of the nitrogen atoms of the piperazine ring. The “4-ethoxycarbonyl” part suggests an ethoxy carbonyl group (an ester functional group) attached to the 4th position of the piperazine ring .
Molecular Structure Analysis
Based on its name, this compound would have a complex three-dimensional structure due to the presence of the piperazine ring. The hydroxyphenyl and ethoxycarbonyl groups would likely add further complexity to the molecule’s geometry .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. They can act as bases, forming salts with acids, and can also undergo alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and are soluble in water due to the presence of the polar nitrogen atoms .Scientific Research Applications
Development of Therapeutic Agents
Research indicates the development of long-acting agents for the treatment of cocaine abuse using derivatives of piperazine compounds. Studies have synthesized and evaluated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. These derivatives have shown significant activity at dopamine and serotonin transporters, suggesting potential therapeutic applications in substance abuse treatment (Hsin et al., 2002).
Antimicrobial Activity
Piperazine derivatives have been synthesized for antimicrobial purposes. A study involving the synthesis of new 1,2,4-Triazole derivatives, which included reactions with various ester ethoxycarbonylhydrazones and primary amines, demonstrated good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).
Synthesis for Prochirality
Research on the synthesis of piperazine derivatives with prochirality has been conducted. This involves substitution reactions with bromacetophenone and derivatives, providing a method that is simple, yields high returns, and could be used in commercial processes (Yu Guang-hui, 2007).
Anti-Cancer and Antiviral Activity
Studies have been conducted on the synthesis of piperazine derivatives and their potential anti-cancer and antiviral activities. For example, derivatives of 1-((2S,3S)-2-(benzyloxy)pentan-3-yl) -4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl) phenyl)-1H-1,2,4-triazol-5(4H)-one have been synthesized and evaluated for their in vitro anticancer activities against bone cancer cell lines. Molecular docking studies have also been conducted to explore potential antiviral activities (Lv et al., 2019).
Role in Opioid Receptor Antagonism
Research has discovered that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. These compounds have shown low nanomolar potencies at μ, δ, and κ receptors, indicating their potential use in opioid receptor-related therapies (Carroll et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-8-6-14(7-9-15)11-4-3-5-12(16)10-11/h3-5,10,16H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQRYRZTDOTEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511536 |
Source
|
Record name | Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67915-01-9 |
Source
|
Record name | Ethyl 4-(3-hydroxyphenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67915-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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